N-(4-tert-butylbenzyl)-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-tert-butylbenzyl)-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C25H26ClNO5S |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-6-chloro-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H26ClNO5S/c1-25(2,3)17-6-4-16(5-7-17)14-27(19-10-11-33(30,31)15-19)24(29)23-13-21(28)20-12-18(26)8-9-22(20)32-23/h4-9,12-13,19H,10-11,14-15H2,1-3H3 |
InChI Key |
WABFEBVMSSLPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylbenzyl)-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an α,β-unsaturated carbonyl compound.
Introduction of the Chlorine Atom: Chlorination of the chromene core is typically achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the N-(4-tert-butylbenzyl) Group: This step involves a nucleophilic substitution reaction where the chromene derivative reacts with 4-tert-butylbenzyl chloride in the presence of a base like potassium carbonate.
Incorporation of the N-(1,1-dioxidotetrahydrothiophen-3-yl) Group: This step can be achieved through a nucleophilic substitution reaction using the appropriate thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and chloro positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-tert-butylbenzyl)-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- (2E)-N-(4-tert-Butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)acrylamide
Uniqueness
N-(4-tert-butylbenzyl)-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to the presence of the chromene core and the specific arrangement of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-tert-butylbenzyl)-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H22ClN2O3S
- Molecular Weight : 394.90 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a chromene backbone, which is known for its diverse biological activities, and a tetrahydrothiophene moiety that may contribute to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, chromone derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
Case Study: Inhibition of Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Chromone Derivative A | MCF-7 | 15.5 | Induction of Apoptosis |
| Chromone Derivative B | A549 | 20.0 | Cell Cycle Arrest |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Similar chromone-based compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes .
The anti-inflammatory activity is primarily attributed to the inhibition of COX enzymes, which play a key role in the synthesis of prostaglandins involved in inflammation. The presence of electron-withdrawing groups in the structure enhances the binding affinity to these enzymes.
Antioxidant Activity
This compound may also exhibit antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction between this compound and its biological targets. These studies reveal that the compound can form hydrogen bonds with key amino acid residues in target proteins, enhancing its biological activity.
In Vitro Studies
In vitro studies are essential for evaluating the biological activity of this compound. For example, assays conducted on various cell lines have shown promising results in terms of cytotoxicity against cancer cells and inhibition of inflammatory pathways.
Comparative Analysis with Related Compounds
Comparative studies with other chromone derivatives indicate that modifications in substituents significantly affect biological activity. For instance, the introduction of halogen atoms or alkyl groups can enhance anticancer efficacy or anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
